BenchChemオンラインストアへようこそ!

VU0359595

Phospholipase D1 Isoform selectivity Small-molecule inhibitor

VU0359595 (CID-53361951, ML-270) is a small-molecule phospholipase D1 (PLD1) inhibitor with an IC50 of 3.7 nM and >1,700-fold selectivity over PLD2 (IC50 6.4 µM). It emerged from a diversity-oriented synthesis campaign at Vanderbilt University and is recognized as the first highly isoform-selective PLD inhibitor with sub-nanomolar potency.

Molecular Formula C25H29BrN4O2
Molecular Weight 497.4 g/mol
Cat. No. B611731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVU0359595
SynonymsML-270, ML 270, ML270, VU0359595, VU-0359595, VU 0359595, CID-53361951, CID53361951, CID 53361951
Molecular FormulaC25H29BrN4O2
Molecular Weight497.4 g/mol
Structural Identifiers
SMILESCC(CN1CCC(CC1)N2C3=C(C=C(C=C3)Br)NC2=O)NC(=O)C4CC4C5=CC=CC=C5
InChIInChI=1S/C25H29BrN4O2/c1-16(27-24(31)21-14-20(21)17-5-3-2-4-6-17)15-29-11-9-19(10-12-29)30-23-8-7-18(26)13-22(23)28-25(30)32/h2-8,13,16,19-21H,9-12,14-15H2,1H3,(H,27,31)(H,28,32)/t16-,20-,21+/m0/s1
InChIKeyJSVNNLRZCJAYTQ-ORYQWCPZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





VU0359595 (ML-270): A Quantitative Primer for PLD1-Selective Inhibitor Procurement


VU0359595 (CID-53361951, ML-270) is a small-molecule phospholipase D1 (PLD1) inhibitor with an IC50 of 3.7 nM and >1,700-fold selectivity over PLD2 (IC50 6.4 µM) [1]. It emerged from a diversity-oriented synthesis campaign at Vanderbilt University and is recognized as the first highly isoform-selective PLD inhibitor with sub-nanomolar potency [2].

Why Generic PLD Inhibitors Cannot Replace VU0359595 in Isoform-Driven Research


PLD1 and PLD2 share significant structural homology yet fulfill distinct, non-redundant roles in receptor signaling, cytoskeletal reorganization, and vesicular trafficking [1]. Non-selective inhibitors such as halopemide (PLD1 IC50 ≈ 21 nM, PLD2 IC50 ≈ 20 nM) simultaneously block both isoforms, making it impossible to assign a phenotype to PLD1 or PLD2 alone [2]. Even earlier PLD1-preferring chemotypes like VU0155069 offer only ~20-fold selectivity, which is insufficient for unambiguous target deconvolution in cells where both isoforms are co-expressed [1]. The >1,700-fold selectivity window of VU0359595 eliminates this ambiguity, enabling clean pharmacological dissection of PLD1-dependent pathways without off-target PLD2 inhibition [1][2].

VU0359595: Head-to-Head Quantitative Differentiation Against PLD Inhibitor Comparators


Biochemical Selectivity: >1,700-Fold Discrimination Between PLD1 and PLD2

In side-by-side enzymatic assays using recombinant human PLD1 and PLD2, VU0359595 inhibited PLD1 with an IC50 of 3.7 nM while requiring 6.4 µM to inhibit PLD2, yielding a selectivity ratio exceeding 1,700 [1]. In the same assay platform, the parent compound halopemide inhibited both isoforms with near-equal potency (PLD1 IC50 ≈ 21 nM, PLD2 IC50 ≈ 20 nM; selectivity ratio ≈ 1), and VU0155069 achieved only ~20-fold selectivity (PLD1 IC50 46 nM, PLD2 IC50 933 nM) [1][2].

Phospholipase D1 Isoform selectivity Small-molecule inhibitor

Cellular Target Engagement: 58% Suppression of PLD Activity in Primary Astroglial Cultures

In primary astroglial cultures from wild-type mice, VU0359595 at 500 nM reduced total PLD activity by 58% relative to vehicle control, as measured by phosphatidylbutanol accumulation [1]. In contrast, the PLD2-selective inhibitor VU0285655-1 at the same concentration did not produce comparable suppression, confirming that the majority of PLD activity in these cells is PLD1-driven [1].

Astroglia Phospholipase D activity Cellular pharmacology

Chemosensitization in Multiple Myeloma: VU0359595 Enhances Bortezomib-Induced Apoptosis

In multiple myeloma cell lines, VU0359595 alone did not affect proliferation or apoptosis; however, co-treatment with bortezomib significantly enhanced growth inhibition, decreased mitochondrial membrane potential (MMP), and reduced ATP levels compared to bortezomib alone [1]. The combination also activated caspase-8, caspase-9, and caspase-3, and down-regulated anti-apoptotic BCL-2 expression [1].

Multiple myeloma Bortezomib synergy Apoptosis

Allosteric Inhibition Mechanism: Non-Competitive Binding Distinguished from Active-Site Inhibitors

Kinetic studies with truncated PLD1 (PLD1c.d311) indicate that VU0359595 does not compete with phospholipid substrate at the catalytic site; instead, it binds to an allosteric site to inhibit enzyme activity [1]. This contrasts with halopemide, which is predicted to interact with the active site based on competitive inhibition kinetics [1].

Allosteric inhibitor Enzyme mechanism Phospholipase D

VU0359595: Evidence-Backed Application Scenarios for PLD1-Driven Research and Drug Discovery


Isoform-Specific Target Validation in Oncology Invasion and Metastasis Models

Use VU0359595 to selectively block PLD1 in metastatic breast cancer cell lines (e.g., MDA-MB-231) to dissect PLD1-specific contributions to cell invasion, as originally demonstrated using this compound in Matrigel invasion assays [1]. The >1,700-fold selectivity ensures that observed anti-invasive effects are attributable to PLD1 inhibition and not PLD2 cross-reactivity.

Functional Dissection of PLD1 in Neuroinflammatory Astroglial Signaling

Apply VU0359595 at 500 nM in primary mouse astroglial cultures to achieve ~58% reduction in PLD activity, enabling study of PLD1-dependent proliferation and cytokine release [2]. Pair with the PLD2-selective inhibitor VU0285655-1 as a counter-screen to confirm isoform specificity.

Combination Therapy Screening with Proteasome Inhibitors in Hematological Cancers

Employ VU0359595 in combination with bortezomib in multiple myeloma cell lines (e.g., RPMI-8226, U266) to evaluate enhanced apoptosis and mitochondrial dysfunction [3]. The compound alone shows no single-agent cytotoxicity, making it an ideal tool for studying PLD1-dependent chemosensitization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for VU0359595

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.